molecular formula C14H20O B7984093 trans-2-(3,5-Dimethylphenyl)cyclohexanol

trans-2-(3,5-Dimethylphenyl)cyclohexanol

Cat. No.: B7984093
M. Wt: 204.31 g/mol
InChI Key: ZTFKTHNZPVVWEB-UONOGXRCSA-N
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Description

trans-2-(3,5-Dimethylphenyl)cyclohexanol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclohexane ring substituted with a hydroxyl group and a 3,5-dimethylphenyl group, making it an interesting subject for stereochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3,5-Dimethylphenyl)cyclohexanol can be achieved through several methods:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.

    Reduction of Ketones: Starting from a ketone precursor, such as (3,5-dimethylphenyl)cyclohexanone, and reducing it using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions to obtain the alcohol.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic reduction are potential methods for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: Further reduction of the compound can lead to the formation of cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: (3,5-dimethylphenyl)cyclohexanone.

    Reduction: Various cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Chemistry

    Stereochemical Studies: Investigating the effects of chirality on chemical reactivity and interactions.

    Catalysis: Potential use as a chiral ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Studying its potential as an inhibitor for specific enzymes.

    Receptor Binding: Exploring its interactions with biological receptors.

Medicine

    Pharmacological Research:

Industry

    Material Science: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which trans-2-(3,5-Dimethylphenyl)cyclohexanol exerts its effects depends on its interactions with molecular targets such as enzymes or receptors. The hydroxyl group and the 3,5-dimethylphenyl moiety play crucial roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-phenylcyclohexan-1-ol: Lacks the dimethyl groups on the phenyl ring.

    (1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol: Has a single methyl group on the phenyl ring.

Uniqueness

trans-2-(3,5-Dimethylphenyl)cyclohexanol is unique due to the presence of two methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(1R,2S)-2-(3,5-dimethylphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFKTHNZPVVWEB-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H]2CCCC[C@H]2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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